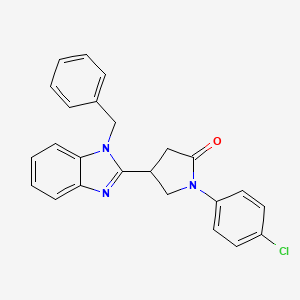

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

Description

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a 1-benzyl-1H-benzodiazol-2-yl moiety. The benzyl group at the benzodiazolyl nitrogen enhances lipophilicity, while the 4-chlorophenyl substituent may influence electronic properties and target binding .

Properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O/c25-19-10-12-20(13-11-19)27-16-18(14-23(27)29)24-26-21-8-4-5-9-22(21)28(24)15-17-6-2-1-3-7-17/h1-13,18H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIAXRKMGYACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the benzimidazole derivative.

Formation of the pyrrolidinone ring: This could be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidinone Core

The following table highlights key structural analogs and their substituent differences:

Key Observations :

Physicochemical and Computational Insights

- Melting Points : While the target’s melting point is unreported, analog 4b is a white powder, and 4a (fluorophenyl analog) is a white solid, suggesting similar crystallinity .

Biological Activity

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic organic molecule that belongs to the class of benzodiazoles and pyrrolidinones. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

Pharmacological Properties

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The mechanisms by which 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Interaction with Receptors : It is hypothesized that the compound interacts with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one resulted in a significant reduction in tumor size in xenograft models. The study highlighted its potential as a novel anticancer agent targeting specific pathways involved in tumor growth.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.

- Inflammatory Response Modulation : A recent study evaluated the anti-inflammatory effects using in vitro models. The findings revealed a decrease in pro-inflammatory cytokines upon treatment with the compound, supporting its role in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.